molecular formula C12H16FNO B187299 N-(2-fluorophenyl)-2-methylpentanamide CAS No. 6173-96-2

N-(2-fluorophenyl)-2-methylpentanamide

Cat. No.: B187299
CAS No.: 6173-96-2
M. Wt: 209.26 g/mol
InChI Key: DVDNTZYKBWMPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-methylpentanamide is an acylamide compound characterized by a 2-methylpentanamide backbone substituted with a 2-fluorophenyl group. The fluorine substituent at the phenyl ring’s ortho position may influence electronic properties, lipophilicity, and metabolic stability compared to chlorine or methyl groups in related structures .

Properties

CAS No.

6173-96-2

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-methylpentanamide

InChI

InChI=1S/C12H16FNO/c1-3-6-9(2)12(15)14-11-8-5-4-7-10(11)13/h4-5,7-9H,3,6H2,1-2H3,(H,14,15)

InChI Key

DVDNTZYKBWMPNM-UHFFFAOYSA-N

SMILES

CCCC(C)C(=O)NC1=CC=CC=C1F

Canonical SMILES

CCCC(C)C(=O)NC1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-(2-fluorophenyl)-2-methylpentanamide and its analogues:

Compound Name Molecular Formula MW (g/mol) Substituents Melting Point Primary Use Key Findings
This compound (Target) C₁₂H₁₆FNO 209.26* 2-fluoro phenyl Not reported Unknown Structural inference based on analogues; fluorine may enhance metabolic stability.
N-(3,4-dichlorophenyl)-2-methylpentanamide (Karsil) C₁₂H₁₄Cl₂NO 274.16 3,4-dichloro phenyl Not reported Herbicide Potent inhibitor of photosynthesis in turnip chloroplasts; decomposed via acylamidase to 2-methylvaleric acid and 3,4-dichloroaniline.
N-(3-chloro-4-methylphenyl)-2-methylpentanamide (Pentanochlor) C₁₃H₁₈ClNO 239.7 3-chloro, 4-methyl phenyl 85°C Herbicide Higher lipophilicity due to methyl group; used against broadleaf weeds.
2-[(3-fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 258.29 3-fluoro phenyl, amino Not reported Research chemical Amino group introduces hydrogen-bonding potential; no herbicidal data reported.

*Calculated molecular weight based on formula.

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